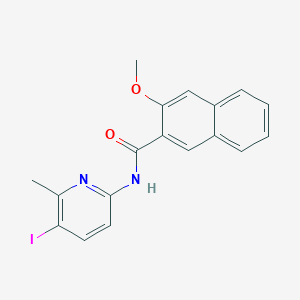
N-(5-iodo-6-methylpyridin-2-yl)-3-methoxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodo-6-methylpyridin-2-yl)-3-methoxynaphthalene-2-carboxamide: is a complex organic compound that features both pyridine and naphthalene moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the iodination of 6-methylpyridine, followed by coupling with 3-methoxynaphthalene-2-carboxylic acid. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, N-(5-iodo-6-methylpyridin-2-yl)-3-methoxynaphthalene-2-carboxamide can be used as a probe to study molecular interactions and binding affinities with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to specific biological effects.
類似化合物との比較
- N-(5-iodo-6-methylpyridin-2-yl)-2,2-dimethyl-propionamide
- N-(3-iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(4-chloro-3-iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Uniqueness: N-(5-iodo-6-methylpyridin-2-yl)-3-methoxynaphthalene-2-carboxamide is unique due to the presence of both pyridine and naphthalene moieties, which provide distinct chemical and physical properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may only contain one of these moieties.
特性
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-11-15(19)7-8-17(20-11)21-18(22)14-9-12-5-3-4-6-13(12)10-16(14)23-2/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQPVCZEQKMLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
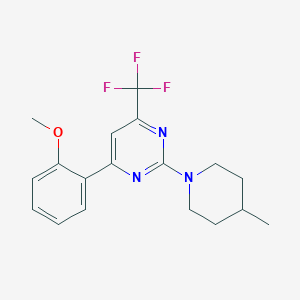
![(E)-2-METHYL-3-PHENYL-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE](/img/structure/B4869593.png)
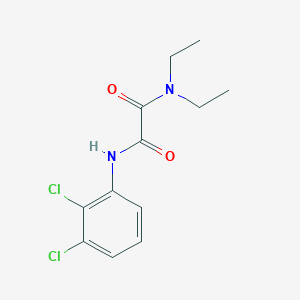
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4869609.png)
![N-[(4-Fluorophenyl)methyl]-1-(furan-2-carbonyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4869616.png)
![N-(3-chloro-4-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4869623.png)
![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE](/img/structure/B4869629.png)
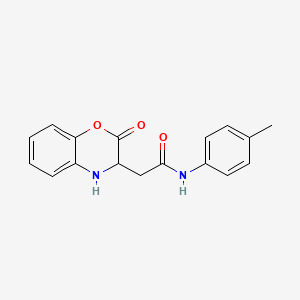
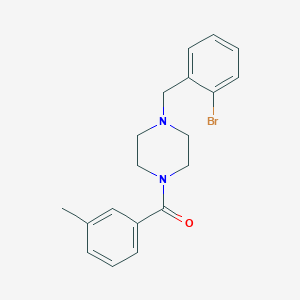
![N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE](/img/structure/B4869651.png)
![3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE](/img/structure/B4869660.png)
![(5Z)-5-[(2E)-2-[3-(2-hydroxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4869665.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4869670.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4869677.png)
